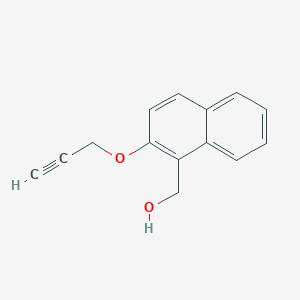

(2-Prop-2-ynoxynaphthalen-1-yl)methanol

Description

(2-Prop-2-ynoxynaphthalen-1-yl)methanol is a synthetic organic compound featuring a naphthalene core substituted with a propargyl ether (prop-2-ynoxy) group at position 2 and a hydroxymethyl (-CH₂OH) group at position 1. This structural combination confers unique physicochemical properties, including enhanced polarity from the methanol group and reactivity from the propargyl moiety.

Properties

IUPAC Name |

(2-prop-2-ynoxynaphthalen-1-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h1,3-8,15H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMHCYCEHFKFGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C2=CC=CC=C2C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Prop-2-ynoxynaphthalen-1-yl)methanol typically involves the reaction of 2-hydroxy-1-naphthaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures using ultrasound sonication to enhance the reaction rate. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Prop-2-ynoxynaphthalen-1-yl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthaldehyde derivatives.

Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

Substitution: The propargyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthaldehyde derivatives, while reduction can produce various alcohols.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:

Recent studies have highlighted the biological activity of (2-Prop-2-ynoxynaphthalen-1-yl)methanol as a promising candidate for drug development. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways. For instance, compounds with similar structural motifs have been investigated as inhibitors of prolyl hydroxylases, which play a critical role in collagen synthesis and hypoxia signaling pathways .

Case Studies:

A notable case study involved the synthesis of derivatives of this compound that demonstrated enhanced inhibitory activity against specific enzymes. These derivatives were tested in vitro and showed significant promise in modulating biological pathways relevant to conditions such as fibrosis and cancer .

Organic Synthesis

Role as a Synthetic Intermediate:

In organic synthesis, this compound serves as an important intermediate for the preparation of more complex organic molecules. Its alkyne functional group allows for various coupling reactions, including Sonogashira coupling, which can be utilized to form carbon-carbon bonds effectively .

Synthetic Routes:

The synthesis of this compound can be achieved through several methods:

- Alkylation Reactions: Utilizing naphthalene derivatives with propargyl alcohol under basic conditions.

- Functionalization Reactions: Incorporating functional groups through nucleophilic substitutions or electrophilic additions.

Materials Science

Applications in Polymer Chemistry:

The compound's unique structure lends itself to applications in materials science, particularly in the development of specialty polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the rigidity provided by the naphthalene moiety.

Case Studies:

Research has shown that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to traditional polymers. This property is particularly beneficial in applications requiring high-performance materials, such as aerospace and automotive industries .

Analytical Chemistry

Use in Chromatography:

this compound has been utilized as a standard reference compound in chromatographic techniques for the analysis of complex mixtures. Its distinct spectral properties allow for accurate identification and quantification during analytical procedures.

Summary Table of Applications

Mechanism of Action

The mechanism of action of (2-Prop-2-ynoxynaphthalen-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The propargyl ether group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing binding affinity and specificity .

Comparison with Similar Compounds

Structural Insights :

- Propargyl vs.

- Naphthalene vs.

- Methanol vs. Amino Groups: The hydroxymethyl group increases polarity and hydrogen-bonding capacity relative to amino-substituted analogs like 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol, which may favor membrane permeability .

Physicochemical Properties

| Property | This compound | 1-(2,4-Dimethylphenyl)prop-2-en-1-ol | [2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol |

|---|---|---|---|

| XLogP3 | ~2.8 (estimated) | 2.1 | 3.5 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Molecular Weight | ~242 g/mol | 178 g/mol | 368 g/mol |

| Polar Surface Area | ~40 Ų | 20 Ų | 50 Ų |

The higher XLogP3 of this compound compared to phenyl-propenol derivatives indicates moderate lipophilicity, balancing solubility and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.